molecular formula C16H17NO2S B5353017 6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5353017
M. Wt: 287.4 g/mol
InChI Key: DBYFIJXYXHOKCD-UHFFFAOYSA-N
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Description

6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of the tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The phenylsulfonyl group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the phenylsulfonyl group.

    6-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the phenylsulfonyl group.

    Phenylsulfonyl derivatives: Compounds with a phenylsulfonyl group attached to different core structures.

Uniqueness

6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the tetrahydroquinoline core and the phenylsulfonyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the phenylsulfonyl group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for medicinal chemistry research.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-13-9-10-16-14(12-13)6-5-11-17(16)20(18,19)15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYFIJXYXHOKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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